2-bromo-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-5-methoxybenzamide
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Overview
Description
2-bromo-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-5-methoxybenzamide is a useful research compound. Its molecular formula is C17H16BrN3O3 and its molecular weight is 390.237. The purity is usually 95%.
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Scientific Research Applications
Synthetic Chemistry Applications
The synthesis and manipulation of pyrazole derivatives, such as those related to 2-bromo-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-5-methoxybenzamide, are of significant interest in synthetic chemistry. For instance, Martins et al. (2013) discuss the use of brominated precursors in synthesizing various pyrazole derivatives, highlighting the versatility of these compounds in creating molecules with potential bioactive properties (Martins et al., 2013). Similarly, research by Shinohara et al. (2014) on the synthesis of 2-bromo-3-hydroxybenzoate derivatives underscores the importance of brominated compounds in facilitating complex chemical transformations (Shinohara et al., 2014).
Anticancer and Antiangiogenic Activity
Romagnoli et al. (2015) investigated a series of compounds for their anticancer and antiangiogenic activities, emphasizing the role of specific substitutions on the benzene portion of the molecule. Although not directly mentioning this compound, the study illustrates the potential of related structures in developing therapeutic agents (Romagnoli et al., 2015).
Photodynamic Therapy Applications
The synthesis and characterization of new zinc phthalocyanine derivatives by Pişkin et al. (2020), which exhibit high singlet oxygen quantum yield, indicate the potential of brominated and methoxy-substituted compounds in photodynamic therapy for cancer treatment. This suggests that derivatives of this compound could be explored for similar applications (Pişkin et al., 2020).
Antioxidant Properties
Li et al. (2012) identified new nitrogen-containing bromophenols with significant antioxidant activity from marine algae. This highlights the potential of brominated and methoxy-substituted compounds in natural product chemistry and their applications as antioxidants (Li et al., 2012).
Mechanism of Action
Target of Action
Many compounds with a pyrazole and furan structure, similar to the one , have been found to exhibit diverse biological activities . They often bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Biochemical Pathways
Without specific information on the compound, it’s difficult to say which biochemical pathways it might affect. Indole derivatives, which have a similar structure, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. Some pyrazole-based compounds have shown antimicrobial potential .
Properties
IUPAC Name |
2-bromo-N-[2-[4-(furan-3-yl)pyrazol-1-yl]ethyl]-5-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrN3O3/c1-23-14-2-3-16(18)15(8-14)17(22)19-5-6-21-10-13(9-20-21)12-4-7-24-11-12/h2-4,7-11H,5-6H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNXPXJKFJJZVQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)NCCN2C=C(C=N2)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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